molecular formula C47H66N12O11 B161472 (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid CAS No. 126959-88-4

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Katalognummer: B161472
CAS-Nummer: 126959-88-4
Molekulargewicht: 975.1 g/mol
InChI-Schlüssel: YIUBSFCQATYQJB-VCMDLEIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Sar,D-Phe8,des-Arg9]Bradykinin ist ein synthetisches Analogon von Bradykinin, einem Peptid, das eine bedeutende Rolle in verschiedenen physiologischen Prozessen spielt, darunter Entzündungen, Schmerzen und die Regulierung des Blutdrucks. Diese Verbindung ist ein potenter und selektiver Agonist des Bradykinin-B1-Rezeptors, der an Entzündungsreaktionen und Schmerzsignalen beteiligt ist . Die Modifikationen in seiner Struktur, wie der Austausch von D-Phenylalanin an Position 8 und die Entfernung des C-terminalen Arginins, machen es resistent gegen enzymatischen Abbau, wodurch seine Aktivität verlängert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von [Sar,D-Phe8,des-Arg9]Bradykinin beinhaltet die Festphasen-Peptidsynthese (SPPS), eine weit verbreitete Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anlagerung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe geschützter Aminosäuren. Die spezifischen Modifikationen, wie die Einarbeitung von D-Phenylalanin und die Entfernung des C-terminalen Arginins, werden während der Synthese eingeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion von [Sar,D-Phe8,des-Arg9]Bradykinin folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte, darunter die Hochleistungsflüssigkeitschromatographie (HPLC), um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [Sar,D-Phe8,des-Arg9]bradykinin involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The specific modifications, such as the incorporation of D-phenylalanine and the removal of the C-terminal arginine, are introduced during the synthesis .

Industrial Production Methods

Industrial production of [Sar,D-Phe8,des-Arg9]bradykinin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to remove any impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[Sar,D-Phe8,des-Arg9]Bradykinin unterliegt hauptsächlich rezeptorvermittelten Reaktionen aufgrund seiner Rolle als Agonist des Bradykinin-B1-Rezeptors. Es beteiligt sich typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen .

Häufige Reagenzien und Bedingungen

Die Verbindung ist unter physiologischen Bedingungen stabil und benötigt keine spezifischen Reagenzien für ihre Aktivität. Es ist wichtig, sie unter geeigneten Bedingungen zu lagern, um ihre Stabilität zu erhalten und einen Abbau zu verhindern .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Interaktion von [Sar,D-Phe8,des-Arg9]Bradykinin mit seinem Rezeptor gebildet wird, ist die Aktivierung nachgeschalteter Signalwege, die zu verschiedenen physiologischen Effekten wie Vasodilatation, erhöhter Gefäßpermeabilität und Schmerzmodulation führen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have shown that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of multiple amino acid residues and functional groups can enhance the selectivity and potency against cancer cell lines. For instance, peptides that mimic natural substrates can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .
  • Drug Design :
    • The intricate structure of this compound allows it to serve as a lead compound in drug design. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents targeting diseases such as diabetes, obesity, and neurodegenerative disorders .
  • Peptide Synthesis :
    • The synthesis of this compound involves advanced peptide coupling techniques, which can be applied to produce other bioactive peptides. The methodologies developed for its synthesis can also facilitate the production of peptide-based drugs with improved efficacy and reduced side effects .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound's structure suggests potential as an enzyme inhibitor. By mimicking substrate analogs, it may effectively inhibit enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders .
  • Research Tool :
    • As a complex molecule, it can be utilized in biochemical research to study protein interactions and signaling pathways. Its unique structure may help elucidate mechanisms of action for various biological processes and therapeutic targets .

Case Studies

  • Kahalalide F Analogs :
    • Research on Kahalalide F, a related compound, has demonstrated its effectiveness against various cancer cell lines. Modifications similar to those found in (2R)-2-[[(2S)... can lead to enhanced bioactivity and selectivity in targeting cancer cells .

Wirkmechanismus

[Sar,D-Phe8,des-Arg9]bradykinin exerts its effects by selectively binding to and activating the bradykinin B1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. These events include the activation of phospholipases, protein kinase C, and the release of secondary messengers such as inositol-1,4,5-trisphosphate and diacylglycerol . The activation of these pathways leads to various physiological responses, including vasodilation, increased vascular permeability, and pain modulation .

Biologische Aktivität

The compound (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is a complex organic molecule with significant potential in biological applications. Its intricate structure, characterized by multiple amino acid derivatives and functional groups, suggests a multifaceted role in biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound's systematic name indicates a high degree of stereochemical complexity, which is crucial for its biological activity. The presence of multiple chiral centers often correlates with varied biological effects, as stereochemistry can influence receptor binding and enzymatic interactions.

Key Structural Features

FeatureDescription
Amino Acid Derivatives Contains several amino acid moieties that may enhance biological interactions.
Chiral Centers Multiple chiral centers contribute to its specificity in biological systems.
Functional Groups Includes amide, carbonyl, and phenyl groups that may participate in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in pain perception, inflammation, and cellular growth.

  • TRPA1 Modulation : Similar compounds have been shown to interact with the TRPA1 ion channel, which plays a significant role in nociception and inflammatory responses . This compound's structural similarity to known TRPA1 inhibitors suggests potential efficacy in pain management.
  • Cellular Signaling : The presence of multiple amino acid residues allows for diverse interactions with cellular receptors and enzymes, potentially influencing pathways related to cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that compounds with similar structures have been explored for various therapeutic applications:

  • Pain Relief : TRPA1 antagonists are being investigated for their ability to alleviate chronic pain conditions.
  • Anti-inflammatory Effects : Compounds targeting inflammatory pathways can offer new treatment avenues for diseases such as arthritis and other inflammatory disorders.
  • Cancer Therapy : Given the compound's structural complexity, there is potential for it to act as a lead compound in developing targeted therapies against specific cancer types.

Study 1: TRPA1 Inhibition

In a study exploring the effects of TRPA1 inhibitors on pain models, a structurally similar compound demonstrated significant analgesic properties in rodent models . The findings suggest that modulation of TRPA1 could be a viable strategy for developing new analgesics.

Study 2: Anti-inflammatory Activity

Research focusing on similar compounds indicated their capability to reduce inflammation markers in vitro and in vivo . These studies highlight the potential application of this compound in treating inflammatory diseases.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of complex compounds like this one. Key findings include:

  • Potency Variability : Variations in potency across species highlight the need for careful consideration during preclinical testing.
  • Metabolic Stability : Investigations into metabolic pathways indicate moderate stability, suggesting further optimization could enhance therapeutic efficacy .

Eigenschaften

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66N12O11/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51)/t31-,32-,33+,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUBSFCQATYQJB-VCMDLEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

975.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126959-88-4
Record name Bradykinin, sar-(D-phe(8))des-arg(9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126959884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does Sar-[D-Phe8]des-Arg9-bradykinin interact with its target and what are the downstream effects?

A: Sar-[D-Phe8]des-Arg9-bradykinin acts as an agonist of the bradykinin B1 receptor. [] Upon binding to the receptor, it initiates a cascade of signaling events that ultimately lead to vasodilation. This vasodilation is primarily responsible for the compound's hypotensive effect observed in animal models. []

Q2: What is the impact of Sar-[D-Phe8]des-Arg9-bradykinin's structure on its pharmacokinetic properties compared to Lys-BK?

A: Research indicates that Sar-[D-Phe8]des-Arg9-bradykinin exhibits a slower rate of elimination from rabbit plasma compared to Lys-BK, a naturally occurring B1 agonist. [] This suggests that structural modifications in Sar-[D-Phe8]des-Arg9-bradykinin contribute to its prolonged half-life in circulation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.